molecular formula C19H14ClF3N2O2S B6135009 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

Cat. No. B6135009
M. Wt: 426.8 g/mol
InChI Key: RKEFNHLUYMRFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "compound X" in the literature. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, including AKT and p70S6K. These kinases play important roles in cell growth and survival, and their inhibition by compound X could contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which could contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for certain protein kinases. This allows researchers to study the role of these kinases in various biological processes. However, one limitation of using compound X is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on compound X. One direction is to further elucidate its mechanism of action, particularly with regards to its effects on protein kinases. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its safety and toxicity profile, particularly in vivo. Finally, it may be useful to explore its potential use in treating other diseases beyond cancer and inflammation.

Synthesis Methods

The synthesis of compound X involves several steps. It starts with the reaction of 2-chlorophenol with potassium hydroxide to form 2-chlorophenoxide. This is then reacted with ethyl chloroacetate to form 2-(2-chlorophenoxy)acetic acid ethyl ester. The ester is then reacted with thioamide to form 2-(2-chlorophenoxy)-N-(thiazol-2-yl)acetamide. Finally, the compound is reacted with 3-(trifluoromethyl)benzyl bromide to form 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide.

Scientific Research Applications

Compound X has been used in various scientific research studies. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory activity, which could be useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been used as a tool to study the role of protein kinases in various biological processes.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2S/c20-15-6-1-2-7-16(15)27-11-17(26)25-18-24-10-14(28-18)9-12-4-3-5-13(8-12)19(21,22)23/h1-8,10H,9,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFNHLUYMRFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

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